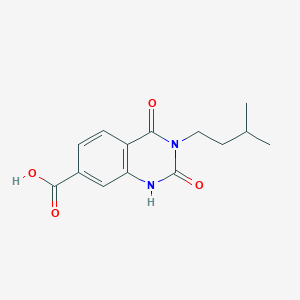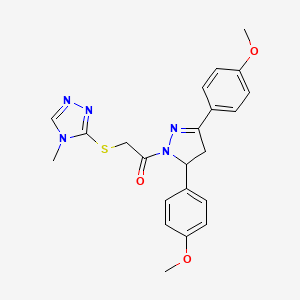
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine belongs to a class of pyrimidine derivatives. This compound is characterized by its trifluoromethyl and pyrimidinyl groups which are significant in medicinal chemistry due to their enhanced stability and bioavailability. The structural complexity of this compound makes it an interesting subject for various scientific inquiries.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route includes the coupling of a 6-methylpyrimidin-4-yl derivative with a piperidin-1-yl intermediate. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction, facilitated by reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Industrial Production Methods: Industrial production scales up the aforementioned lab-scale synthesis, often optimizing conditions to improve yield and reduce costs. This may involve catalytic processes and high-throughput reaction setups. Green chemistry principles are increasingly employed to minimize the environmental impact of these synthetic processes.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrimidinyl groups. Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound often targets the piperidine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the pyrimidinyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed: Depending on the reaction type and conditions, products can vary from oxidized pyrimidine derivatives to reduced piperidine compounds and substituted pyrimidinyl rings.
科学研究应用
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules due to its stable trifluoromethyl group.
Medicine: Potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, given its robust chemical properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules, such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The molecular targets often include kinases, proteases, and ion channels, which are critical in various physiological processes.
相似化合物的比较
When compared to other pyrimidine derivatives, 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group. This feature imparts higher lipophilicity and metabolic stability. Similar compounds include:
4-Amino-2-trifluoromethylpyrimidine
6-Methyl-2-trifluoromethylpyrimidine
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
属性
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJASNHFHVTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)


![3,3,3-Trifluoro-1-[3-(pyridin-4-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2788469.png)
![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B2788472.png)
![Methyl (2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetate;hydrochloride](/img/structure/B2788473.png)
![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)

![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2788483.png)
![2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)

